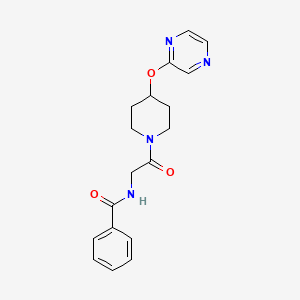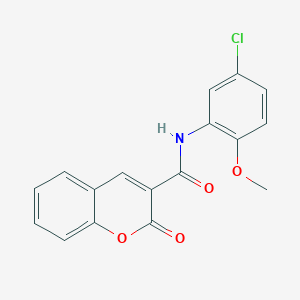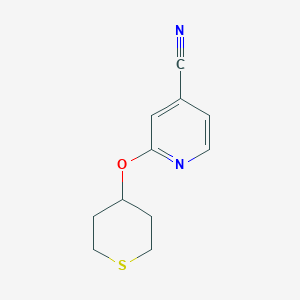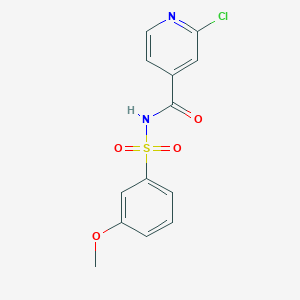
3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one, commonly known as AMG-837, is a small molecule drug candidate that has shown potential in the treatment of type 2 diabetes. It belongs to the class of sulfonylurea drugs that work by stimulating insulin secretion from pancreatic beta cells.
Mécanisme D'action
AMG-837 works by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP channels), which results in depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMG-837 are mainly related to its ability to stimulate insulin secretion. This leads to a reduction in blood glucose levels, which is the primary goal of diabetes treatment. Additionally, AMG-837 has been shown to improve glucose tolerance and increase insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMG-837 for lab experiments is its specificity for the SUR1 receptor. This reduces the risk of off-target effects and makes it a useful tool for studying the role of SUR1 in insulin secretion. However, one limitation of AMG-837 is its relatively low potency compared to other sulfonylurea drugs. This means that higher concentrations may be required for certain experiments.
Orientations Futures
There are several potential future directions for research on AMG-837. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Another potential direction is the development of more potent derivatives of AMG-837 that may have improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of AMG-837 and its effects on insulin secretion.
Méthodes De Synthèse
The synthesis of AMG-837 involves a multi-step process that starts with the reaction of 3-methylbenzylamine and 2-bromo-5-chloropyridine to form 1-(3-methylbenzyl)-5-chloro-2-bromopyridine. This compound is then reacted with sodium azide and copper sulfate to form 3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one.
Applications De Recherche Scientifique
AMG-837 has been extensively studied for its potential in the treatment of type 2 diabetes. In preclinical studies, it has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. This means that it only stimulates insulin secretion when glucose levels are high, which reduces the risk of hypoglycemia.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-[(3-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-8-6-9-17(14-16)15-20-11-7-10-18(19(20)22)25(23,24)21-12-4-2-3-5-13-21/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABWXSBNJXDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
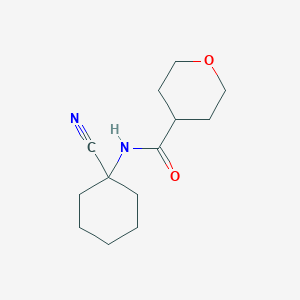
amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
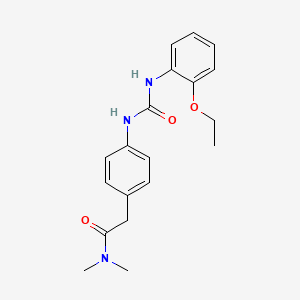
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
